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Compound of Interest

Compound Name: 4-Azido-2-chloroaniline

Cat. No.: B15478074 Get Quote

Technical Guide: 4-Azido-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Azido-2-chloroaniline is an aromatic organic compound that incorporates both an azide and

a chloro-aniline moiety. While specific data for this compound is not extensively available in

public literature, its structural features suggest potential applications as a building block in the

synthesis of more complex molecules, such as pharmaceuticals and dyes. The presence of the

azide group makes it a candidate for click chemistry reactions and photoaffinity labeling. This

guide provides a comprehensive overview of its predicted chemical properties, a plausible

synthetic route, and expected spectral data based on the analysis of structurally related

compounds.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Azido-2-
chloroaniline. These values are estimated based on the known properties of 4-chloroaniline

and the typical influence of an azide functional group on a benzene ring.
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Property Predicted Value

Molecular Formula C₆H₅ClN₄

Molecular Weight 168.58 g/mol

Appearance Pale yellow to brown solid

Melting Point 75-85 °C

Boiling Point > 250 °C (with decomposition)

Solubility
Sparingly soluble in water; soluble in organic

solvents like ethanol, acetone, and DMSO.

CAS Number Not available

Synthesis Protocol
A feasible synthetic route to 4-Azido-2-chloroaniline involves the diazotization of 2-chloro-1,4-

phenylenediamine followed by the introduction of the azide group using sodium azide.

Starting Material: 2-Chloro-1,4-phenylenediamine
CAS Number: 615-66-7[1]

Molecular Formula: C₆H₇ClN₂[1]

Molecular Weight: 142.59 g/mol [1]

Melting Point: 62-66 °C[1]

Boiling Point: 287.9 °C[1]

Experimental Procedure
Diazotization:

Dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric

acid and water at 0-5 °C with stirring.
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Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the

temperature below 5 °C.

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete

formation of the diazonium salt. The progress of the reaction can be monitored by testing

for the presence of nitrous acid with starch-iodide paper.

Azide Substitution:

In a separate flask, dissolve sodium azide (1.1 eq) in water and cool the solution to 0-5 °C.

Slowly add the previously prepared diazonium salt solution to the sodium azide solution

with vigorous stirring, keeping the temperature below 5 °C.

Evolution of nitrogen gas may be observed.

After the addition is complete, allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

Work-up and Purification:

The product, 4-Azido-2-chloroaniline, will precipitate out of the solution.

Collect the solid by filtration and wash with cold water.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water.

Dry the purified product under vacuum.

Synthesis Workflow
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Diazotization

Azide Substitution Work-up & Purification

2-Chloro-1,4-phenylenediamine HCl, H₂O, 0-5 °C Intermediate Diazonium Salt

NaNO₂, H₂O

NaN₃, H₂O, 0-5 °C 4-Azido-2-chloroaniline Filtration Recrystallization Purified Product

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Azido-2-chloroaniline.

Predicted Spectral Data
The following table outlines the expected spectral characteristics for 4-Azido-2-chloroaniline.
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Technique Expected Features

Infrared (IR)

- Strong, sharp absorption band around 2100-

2150 cm⁻¹ (azide N≡N stretch)- Two bands in

the region of 3300-3500 cm⁻¹ (N-H stretching of

the primary amine)- Aromatic C-H stretching

above 3000 cm⁻¹- C=C stretching in the 1450-

1600 cm⁻¹ region- C-Cl stretching in the 1000-

1100 cm⁻¹ region

¹H NMR

- Aromatic protons in the range of 6.5-7.5 ppm.

The exact chemical shifts and coupling

constants will depend on the solvent.- A broad

singlet for the -NH₂ protons, the chemical shift of

which is solvent and concentration dependent.

¹³C NMR

- Aromatic carbons in the range of 110-150 ppm.

The carbon attached to the azide group is

expected to be in the lower field region of the

aromatic signals.

Mass Spectrometry (MS)

- Molecular ion peak (M⁺) at m/z = 168 (for ³⁵Cl)

and 170 (for ³⁷Cl) with an approximate ratio of

3:1.- A significant fragment peak at m/z = 140

and 142 corresponding to the loss of N₂.

Reactivity and Safety
Aryl azides are high-energy compounds and should be handled with caution. They can be

sensitive to heat, shock, and friction, potentially leading to explosive decomposition.

Chemical Reactivity
Reduction: The azide group can be readily reduced to a primary amine using various

reagents such as H₂/Pd-C, LiAlH₄, or through the Staudinger reaction with

triphenylphosphine.

Cycloaddition Reactions: As a 1,3-dipole, 4-Azido-2-chloroaniline is expected to undergo

[3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles. This is a
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key reaction in "click chemistry".

Photoreactivity: Upon photolysis, aryl azides can form highly reactive nitrene intermediates,

which can undergo a variety of insertion and rearrangement reactions. This property is

utilized in photoaffinity labeling.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Avoid heating the compound, especially in its pure, solid form.

Use a blast shield for reactions involving significant quantities of the azide.

Small-scale reactions are recommended.

Avoid contact with heavy metals, as this can form highly sensitive and explosive metal

azides.

General Reactivity Pathway

Reduction Cycloaddition Photolysis

4-Azido-2-chloroaniline

H₂/Pd-C or PPh₃/H₂O Alkyne (R-C≡C-R') hν (-N₂)

2-Chloro-1,4-phenylenediamine Triazole Derivative Nitrene Intermediate

Click to download full resolution via product page
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Caption: Key reactivity pathways of 4-Azido-2-chloroaniline.

Biological Activity
There is no specific information available regarding the biological activity or signaling pathways

of 4-Azido-2-chloroaniline. However, substituted anilines are known to exhibit a wide range of

biological effects. The introduction of an azide group allows for its potential use as a

photoaffinity label to identify and characterize binding partners in biological systems. Further

research is required to explore the pharmacological and toxicological profile of this compound.

Conclusion
4-Azido-2-chloroaniline is a potentially valuable, yet under-characterized, chemical entity.

This guide provides a foundational understanding of its predicted properties, a viable synthetic

approach, and expected reactivity. Researchers and scientists can use this information as a

starting point for the synthesis and application of this compound in various fields of chemical

and biological research. As with all energetic compounds, appropriate safety precautions must

be strictly adhered to during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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